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Compound of Interest

Compound Name: Bromuconazole

Cat. No.: B039883

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole fungicides are a critical class of agrochemicals used to protect a wide range of crops
from fungal diseases. Their primary mechanism of action involves the inhibition of the
cytochrome P450 enzyme sterol 14a-demethylase (CYP51), which is essential for the
biosynthesis of ergosterol, a vital component of fungal cell membranes. This disruption of
ergosterol synthesis leads to impaired fungal growth and, ultimately, cell death.
Bromuconazole, a member of the triazole family, is a systemic fungicide effective against a
broad spectrum of phytopathogenic fungi. This technical guide provides a comprehensive
overview of bromuconazole, including its synthesis, mechanism of action, fungicidal efficacy,
toxicological profile, and environmental fate. Detailed experimental protocols and quantitative
data are presented to support further research and development in this area.

Chemical and Physical Properties
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Property Value Reference
1-[[4-bromo-2-(2,4-
dichlorophenyl)tetrahydro-2-

IUPAC Name [1]
furanyllmethyl]-1H-1,2,4-
triazole

CAS Number 116255-48-2

Molecular Formula C13H12BrCI2NsO

Molecular Weight 377.06 g/mol

Melting Point 84 °C

Water Solubility 33.5 mg/L (at 20 °C)

LogP (Kow) 3.24

Synthesis of Bromuconazole

The chemical synthesis of bromuconazole involves a multi-step process. While specific

proprietary details of industrial synthesis may vary, the general chemical pathway is

understood. A representative synthesis scheme is outlined below.

Experimental Protocol: Synthesis of Bromuconazole

Objective: To synthesize bromuconazole from commercially available starting materials.

Materials:
2,4-dichloroacetophenone
1,2-propanediol
p-toluenesulfonic acid (catalyst)
N-Bromosuccinimide (NBS)

1H-1,2,4-triazole
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Sodium hydride (NaH)

Toluene

Dimethylformamide (DMF)

Hydrochloric acid (HCI)

Sodium bicarbonate (NaHCO3)

Magnesium sulfate (MgSOa)

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:

Step 1: Ketalization. 2,4-dichloroacetophenone is reacted with 1,2-propanediol in the
presence of a catalytic amount of p-toluenesulfonic acid in toluene. The mixture is heated at
reflux with a Dean-Stark apparatus to remove water, driving the reaction to completion to
form the corresponding ketal.

Step 2: Bromination. The ketal is then brominated using N-Bromosuccinimide (NBS) in a
suitable solvent like carbon tetrachloride, with a radical initiator such as benzoyl peroxide, to
introduce a bromine atom.

Step 3: Nucleophilic Substitution. The brominated intermediate is reacted with the sodium
salt of 1H-1,2,4-triazole. The triazole salt is prepared by reacting 1H-1,2,4-triazole with a
strong base like sodium hydride in an anhydrous solvent such as DMF. This reaction
introduces the triazole ring to the molecule.

Step 4: Cyclization and Bromination. The resulting intermediate undergoes a cyclization
reaction, followed by another bromination step to yield the tetrahydrofuran ring with the
bromo substituent.

Step 5: Purification. The crude bromuconazole is purified by column chromatography on
silica gel using a gradient of hexane and ethyl acetate as the eluent. The structure of the final
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product is confirmed by spectroscopic methods (*H NMR, 3C NMR, and Mass
Spectrometry).

Note: This is a generalized protocol and requires optimization of reaction conditions,
stoichiometry, and purification methods for high yield and purity.

Mechanism of Action: Inhibition of CYP51

The primary target of bromuconazole and other triazole fungicides is the fungal cytochrome
P450 enzyme, sterol 14a-demethylase (CYP51). This enzyme catalyzes a critical step in the
biosynthesis of ergosterol, the main sterol in fungal cell membranes.
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Start: Prepare Fungal Inoculum
(e.g., Candida albicans)

Prepare 96-well microtiter plate
with serial dilutions of Bromuconazole
in fungal growth medium.

Add standardized fungal inoculum
to each well.

Incubate plates at 30°C
for 24-48 hours.

Assess fungal growth by measuring
Optical Density (OD) at 600 nm.

Determine Minimum Inhibitory Concentration (MIC):
Lowest concentration with no visible growth.

End: Report MIC Value
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Bromuconazole Exposure CYP3Al CYP2B1 SOD_CAT

Hepatotoxicity
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Start: Animal Dosing
(e.g., oral gavage with Bromuconazole)

Sacrifice animals and
collect liver tissue

RNA_Extraction Fixation

Oxidative_Stress

cDNA_Synthesis Processing

Staining

Serum_Enzymes

Microscopy
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End: Conclude on Hepatotoxicity

Click to download full resolution via product page

Experimental Protocol: In Vitro Antifungal Susceptibility
Testing (Broth Microdilution)
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Objective: To determine the Minimum Inhibitory Concentration (MIC) of bromuconazole

against a target fungal species.

Materials:

96-well microtiter plates

Standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus)
Fungal growth medium (e.g., RPMI-1640)

Bromuconazole stock solution

Spectrophotometer (plate reader)

Procedure:

Preparation of Bromuconazole Dilutions: A serial two-fold dilution of the bromuconazole
stock solution is prepared in the 96-well plates using the fungal growth medium to achieve a
range of final concentrations.

Inoculum Preparation: The fungal inoculum is prepared and standardized according to
established protocols (e.g., CLSI M27-A3 for yeasts or M38-A2 for filamentous fungi) to a
final concentration of approximately 0.5-2.5 x 103 cells/mL.

Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal
suspension.

Incubation: The plates are incubated at 35°C for 24-48 hours.

MIC Determination: The MIC is determined as the lowest concentration of bromuconazole
that causes a significant inhibition of fungal growth (e.g., 250% or =290% reduction in
turbidity) compared to the growth control. Growth can be assessed visually or by measuring
the optical density at 600 nm using a microplate reader.[2]

Workflow for In Vitro Antifungal Susceptibility Testing.
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Fungicidal Efficacy

Bromuconazole exhibits a broad spectrum of activity against various phytopathogenic fungi.
The following table summarizes some of the reported efficacy data.

Fungal .

. Disease Crop IC50 (pg/mL) Reference
Species
Puccinia triticina Leaf rust Wheat 0.05-0.2
Mycosphaerella )
T Black Sigatoka Banana 0.01-0.05
fijiensis

. Septoria leaf
Septoria tritici Wheat 0.1-0.5

blotch

Uncinula necator ~ Powdery mildew  Grape 0.02-0.1
Botrytis cinerea Grey mould Various 0.5-2.0 [3]

Residue Analysis

The detection and quantification of bromuconazole residues in environmental and agricultural
samples are crucial for regulatory purposes and food safety. The most common analytical
technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), often
preceded by a QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample
preparation method.[4][5]

Experimental Protocol: Bromuconazole Residue
Analysis in Crops by LC-MS/MS

Objective: To quantify bromuconazole residues in a crop matrix.
Materials:
e Homogenizer

e Centrifuge
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e LC-MS/MS system (Triple Quadrupole)

e C18 analytical column

o Acetonitrile (ACN)

o Water (LC-MS grade)

e Formic acid

e QUEChERS extraction salts and d-SPE cleanup tubes (e.g., containing PSA, C18, and
MgSOa)

 Bromuconazole analytical standard

Procedure:

o Sample Preparation (QUEChERS):

[e]

A representative sample of the crop (e.g., 10 g) is homogenized.

o

The homogenized sample is extracted with acetonitrile and QUEChERS extraction salts.

[¢]

The mixture is shaken vigorously and then centrifuged.

o

An aliquot of the supernatant is transferred to a d-SPE tube for cleanup.

[e]

The mixture is vortexed and centrifuged again.

o

The final extract is filtered and diluted for LC-MS/MS analysis.[6]
e LC-MS/MS Analysis:
o An aliquot of the prepared extract is injected into the LC-MS/MS system.

o Chromatographic separation is achieved on a C18 column with a mobile phase gradient of
water and acetonitrile, both typically containing a small amount of formic acid.
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o The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for
selective and sensitive detection of bromuconazole.

o Quantification is performed using a matrix-matched calibration curve prepared with the
bromuconazole analytical standard.

Workflow for Bromuconazole Residue Analysis.

Advanced Studies on the Mechanism of Action

Experimental Protocol: Recombinant CYP51 Expression,
Purification, and Inhibition Assay

Objective: To express and purify recombinant fungal CYP51 and determine the IC50 value of
bromuconazole.

Materials:

Fungal CYP51 gene

E. coli expression vector (e.g., pET series) and expression host (e.g., BL21(DE3))
e IPTG for induction

o Cell lysis buffer and sonicator

o Detergents for membrane protein solubilization (e.g., sodium cholate)

e Ni-NTA affinity chromatography column

» Imidazole for elution

e Cytochrome P450 reductase

e Lanosterol (substrate)

e NADPH

e HPLC or GC-MS for analysis
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Procedure:
e Expression and Purification:

o The fungal CYP51 gene is cloned into an E. coli expression vector, often with a His-tag for
purification.[7][8]

o The vector is transformed into a suitable E. coli expression strain.
o Protein expression is induced with IPTG.
o Cells are harvested, lysed, and the membrane fraction containing CYP51 is solubilized.[9]
o The solubilized protein is purified using Ni-NTA affinity chromatography.[7][9]
e CYP51 Inhibition Assay:

o Areaction mixture is prepared containing the purified CYP51, cytochrome P450
reductase, lanosterol, and NADPH.

o Bromuconazole is added at various concentrations.
o The reaction is incubated at 37°C.
o The reaction is stopped, and the sterols are extracted.
o The conversion of lanosterol to its demethylated product is quantified by HPLC or GC-MS.
o The IC50 value is calculated from the dose-response curve.
Workflow for CYP51 Expression, Purification, and Inhibition Assay.

Toxicological Profile

Bromuconazole exhibits moderate acute toxicity in mammals.[10] Chronic exposure has been
associated with various adverse effects, including hepatotoxicity.
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Toxicity Endpoint Species Value Reference
Acute Oral LD50 Rat 365 - 550 mg/kg bw [11]
Acute Dermal LD50 Rat > 2000 mg/kg bw
Acute Inhalation LC50 Rat > 5.2 mg/L (4h)
NOAEL (90-day, oral) Rat 5 mg/kg bw/day [12]
NOAEL
Rat 10 mg/kg bw/day

(Developmental)
NOAEL

) Rat 2.5 mg/kg bw/day
(Reproductive)

Hepatotoxicity and a Novel Signaling Pathway

Recent studies have indicated that bromuconazole-induced hepatotoxicity is associated with
the modulation of nuclear receptor signaling pathways and the induction of oxidative stress.[12]
Specifically, bromuconazole has been shown to upregulate the Pregnane X Receptor (PXR)
and its target gene CYP3A1, while downregulating the Constitutive Androstane Receptor
(CAR) and its target gene CYP2B1.[12][13] This dysregulation, coupled with increased
production of reactive oxygen species (ROS) and lipid peroxidation, contributes to liver
damage.[12]

Signaling Pathway of Bromuconazole-Induced Hepatotoxicity.

Experimental Protocol: Investigating Bromuconazole-
Induced Hepatotoxicity in a Rat Model

Objective: To evaluate the hepatotoxic effects of bromuconazole and elucidate the underlying
molecular mechanisms.

Materials:
o Wistar rats

e Bromuconazole
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e Corn ail (vehicle)

 Kits for measuring serum liver enzymes (ALT, AST, ALP)

« Kits for assessing oxidative stress markers (MDA, SOD, CAT)
o Reagents for RNA extraction, cDNA synthesis, and gPCR

e Formalin for tissue fixation

e Hematoxylin and Eosin (H&E) for staining

Procedure:

o Animal Dosing: Male Wistar rats are administered bromuconazole orally (e.g., by gavage)
at different dose levels for a specified period (e.g., 28 or 90 days). A control group receives
the vehicle (corn oil).

o Sample Collection: At the end of the treatment period, animals are sacrificed, and blood and
liver tissues are collected.

o Biochemical Analysis: Serum is used to measure the levels of liver enzymes (ALT, AST,
ALP). Liver homogenates are used to assess oxidative stress markers (MDA, SOD, CAT).

o Gene Expression Analysis: Total RNA is extracted from liver tissue, reverse-transcribed to
cDNA, and the expression levels of PXR, CAR, CYP3A1, and CYP2B1 are quantified by
gPCR.

o Histopathological Examination: Liver tissues are fixed in formalin, processed, embedded in
paraffin, sectioned, and stained with H&E. The sections are then examined under a
microscope for any pathological changes.[14]

Experimental Workflow for Investigating Hepatotoxicity.

Environmental Fate

Triazole fungicides, including bromuconazole, can persist in the environment.[10] Their fate is
influenced by factors such as soil type, pH, temperature, and microbial activity.
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Compartment Half-life (DT50) in days Reference
Soil (Aerobic) 30 - 150 [15]
Aquatic Sediment 60 - 200 [16]
Water (Hydrolysis) StableatpH 5, 7,9
Water (Photolysis) 10-30

Conclusion

Bromuconazole is an effective triazole fungicide with a well-defined mechanism of action
targeting fungal ergosterol biosynthesis. This guide has provided a detailed overview of its
synthesis, efficacy, and analytical methods for its detection. Furthermore, it has shed light on its
toxicological profile, particularly its hepatotoxicity, which involves the modulation of nuclear
receptor signaling and the induction of oxidative stress. The provided experimental protocols
and compiled quantitative data serve as a valuable resource for researchers and professionals
in the fields of agriculture, environmental science, and drug development, facilitating further
investigation and the development of safer and more effective crop protection strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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